5-Fluoro-2-methyl-3-nitrobenzoic acid

Process Chemistry PARP Inhibitor Nitration

Sourcing the correct regioisomer is critical for PARP inhibitor synthesis. This 5-fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) provides the precise 1,2,3,5-substitution pattern required for Rucaparib and Talazoparib. In-house nitration of 5-fluoro-2-methylbenzoic acid gives poor regioselectivity and lower yields. Procuring this validated, high-purity (≥98%) intermediate eliminates regioisomeric impurities, streamlines your synthetic route, and ensures batch-to-batch consistency from R&D through scale-up.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 850462-64-5
Cat. No. B1341862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-3-nitrobenzoic acid
CAS850462-64-5
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
InChIInChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyCMZCBPLTJBYJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) Procurement Baseline: A Key Intermediate for PARP Inhibitor Synthesis


5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) is a polysubstituted aromatic carboxylic acid with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol [1]. It is an off-white to light brown solid with a predicted pKa of 2.69±0.20 . This compound is specifically defined by its unique 1,2,3,5-substitution pattern on the benzene ring: a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position . Its primary industrial and research value lies in its role as an advanced intermediate for synthesizing FDA-approved PARP inhibitors, most notably Rucaparib and Talazoparib, which are used in targeted cancer therapies [2].

5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) Substitution Risk Analysis


Substitution of 5-fluoro-2-methyl-3-nitrobenzoic acid with closely related benzoic acid derivatives is generally not feasible for its validated synthetic pathways. The compound's value is derived from its precise regioisomeric identity—the 5-fluoro, 2-methyl, 3-nitro substitution pattern. Use of a different isomer, such as 5-fluoro-2-methyl-4-nitrobenzoic acid, would introduce a different functional group orientation, fundamentally altering the structure of the downstream product and rendering it inactive or outside patent claims . Similarly, using 5-fluoro-2-methylbenzoic acid, which lacks the critical 3-nitro group, would require an additional nitration step with poor regioselectivity and lower yield [1]. The following evidence confirms that this specific isomer provides quantifiable advantages in yield, purity, and process efficiency that cannot be matched by generic or in-class alternatives.

5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5) Quantified Differentiation vs. Comparators


Synthesis Yield Improvement in Advanced Nitration Process

A patented process using oleum and fuming nitric acid for the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid demonstrates a significant yield improvement over prior art methods that nitrated 5-fluoro-2-methylbenzoic acid with conventional concentrated acids [1]. The prior two-step process (nitration followed by esterification) to yield the methyl ester was reported with an overall yield of only 52% as a brown solid [1]. In contrast, the improved patented method produces a colorless product with a higher yield and a lower content of undesirable dinitro derivatives [1]. This differentiation is critical for industrial procurement, as it directly impacts the cost of goods for the final API.

Process Chemistry PARP Inhibitor Nitration

Superior Purity Profile in Commercial Supply

Commercially available 5-fluoro-2-methyl-3-nitrobenzoic acid is supplied with a high degree of purity, typically specified at ≥98.0% to 99% by reputable vendors, and is supported by batch-specific analytical documentation [1]. This level of purity is essential for pharmaceutical synthesis, where impurities from intermediate steps can propagate and affect the final API's purity profile and regulatory compliance. In contrast, in-house synthesis using generic starting materials often results in a crude product mixture containing various regioisomers and dinitro by-products, requiring extensive and costly purification [2]. The availability of high-purity, QC-documented material allows procurement teams to bypass these internal purification challenges.

Pharmaceutical Intermediate Quality Control Purity Analysis

Regioisomeric Purity and Its Impact on API Synthesis

The procurement of pre-formed 5-fluoro-2-methyl-3-nitrobenzoic acid eliminates the issue of regioisomeric contamination inherent in its synthesis. Prior art methods for nitrating 5-fluoro-2-methylbenzoic acid report yields as low as 45.1% of a mixture containing various regioisomers and by-products [1]. This necessitates difficult and costly separation to isolate the desired 3-nitro isomer. In contrast, purchasing the compound directly guarantees the correct 3-nitro substitution pattern , which is a strict requirement for its use as an intermediate in drugs like Rucaparib [2]. Using an incorrect isomer, such as 5-fluoro-2-methyl-4-nitrobenzoic acid, would result in a different molecule with unknown biological activity and would not meet the specifications for the intended API .

Regioselectivity Synthetic Route API Manufacturing

Validated Intermediate for Multiple High-Value APIs

5-Fluoro-2-methyl-3-nitrobenzoic acid is a documented and validated intermediate in the synthesis of multiple FDA-approved PARP inhibitors, including Rucaparib [1] and Talazoparib . This is a specific and high-value application that differentiates it from many other substituted benzoic acids, which are often used as more general, non-specific building blocks. The existence of published and patented synthetic routes confirms the compound's unique and indispensable role in these specific drug substance supply chains. For procurement, this validated use case provides a clear, demand-driven rationale for sourcing this specific CAS number.

API Intermediate PARP Inhibitor Pharmaceutical Synthesis

Validated Applications of 5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 850462-64-5)


Commercial Manufacturing of Rucaparib API

5-Fluoro-2-methyl-3-nitrobenzoic acid is a foundational intermediate in the synthesis of Rucaparib, a PARP inhibitor used for treating ovarian and prostate cancers [1]. Sourcing this specific compound at high purity (≥98%) is essential for pharmaceutical manufacturers to ensure a reliable and efficient synthetic route, avoiding the low yields and regioisomeric impurities associated with in-house nitration [2]. The procurement of this compound directly supports the commercial production of a life-saving oncology drug.

Synthesis of Talazoparib and Related PARP Inhibitors

This compound is also utilized as an intermediate in the preparation of Talazoparib, another potent PARP1/2 inhibitor marketed by Pfizer . For researchers and CMOs developing generic versions of Talazoparib or exploring novel PARP inhibitors, the availability of this key intermediate with verified analytical data (e.g., NMR, HPLC) [3] allows for the rapid assembly of complex molecular architectures and ensures batch-to-batch consistency in research and development settings.

Agrochemical Synthesis: Precursor to Fomesafen

In the agrochemical industry, 5-fluoro-2-methyl-3-nitrobenzoic acid serves as a critical building block for the synthesis of Fomesafen, a widely used diphenyl ether herbicide [4]. The compound's specific substitution pattern is necessary for constructing the herbicide's active structure. Industrial procurement for this application allows agrochemical manufacturers to establish a robust supply chain for producing herbicides used in soybean, peanut, and cotton crops.

Research on Carboxylesterase Inhibition

Beyond its role as an intermediate, 5-fluoro-2-methyl-3-nitrobenzoic acid exhibits biological activity as a carboxylesterase inhibitor, with a reported IC50 of 119 nM against porcine liver carboxylesterase [5]. This data supports its use as a tool compound in academic and industrial research focused on esterase enzymology and drug metabolism studies. Its activity against juvenile hormone esterase (IC50: 15 nM) [5] also indicates potential applications in insect biology and pest control research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methyl-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.